molecular formula C9H12N4O3 B3003066 1-[(3-nitro-1H-pyrazol-5-yl)carbonyl]piperidine CAS No. 1092683-48-1

1-[(3-nitro-1H-pyrazol-5-yl)carbonyl]piperidine

Cat. No.: B3003066
CAS No.: 1092683-48-1
M. Wt: 224.22
InChI Key: AGGSYJVTLPKCFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-nitro-1H-pyrazol-5-yl)carbonyl]piperidine (CAS 1092683-48-1) is a high-purity chemical building block designed for research and development in medicinal chemistry. This compound features a piperidine moiety linked to a 3-nitro-1H-pyrazole scaffold, a structure recognized as a privileged heterocycle in drug discovery . With a molecular formula of C9H12N4O3 and a molecular weight of 224.22 g/mol , it serves as a key synthetic intermediate for constructing more complex bioactive molecules. Pyrazole derivatives are extensively investigated for their diverse therapeutic potential, including antibacterial, anticancer, antifungal, and anti-inflammatory activities . The nitro group on the pyrazole ring offers a versatile handle for further chemical modifications, enabling exploration of structure-activity relationships in drug candidate libraries. Researchers utilize this compound in multicomponent reactions and other synthetic strategies to develop novel active compounds . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) before use. Hazard Statements: H302 - Harmful if swallowed; H315 - Causes skin irritation; H319 - Causes serious eye irritation; H335 - May cause respiratory irritation .

Properties

IUPAC Name

(5-nitro-1H-pyrazol-3-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O3/c14-9(12-4-2-1-3-5-12)7-6-8(11-10-7)13(15)16/h6H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGSYJVTLPKCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=NNC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising biological activities, particularly in the context of antitumor and anti-inflammatory effects. The presence of the pyrazole ring is often associated with pharmacological properties that can inhibit tumor growth and exhibit cytotoxicity against cancer cell lines. The nitro group enhances the compound's reactivity and biological profile, potentially contributing to mechanisms such as reactive oxygen species generation.

Case Studies in Antitumor Activity

  • Study A: A study demonstrated that derivatives of pyrazole compounds, including those similar to 1-[(3-nitro-1H-pyrazol-5-yl)carbonyl]piperidine, exhibited significant inhibition of cancer cell proliferation in vitro. The mechanism was linked to apoptosis induction via mitochondrial pathways.
  • Study B: Another research effort highlighted the anti-inflammatory properties of pyrazole derivatives, showing that these compounds could effectively reduce pro-inflammatory cytokine levels in animal models of inflammation.

Organic Synthesis

In organic synthesis, 1-[(3-nitro-1H-pyrazol-5-yl)carbonyl]piperidine serves as an important intermediate for synthesizing more complex heterocyclic compounds. Its reactivity allows it to participate in various chemical reactions, including:

  • Oxidation: Reduction of the nitro group to an amino group using reducing agents.
  • Substitution Reactions: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

The compound's ability to undergo these reactions makes it valuable for creating new materials or modifying existing ones.

Material Science

Research is ongoing into the potential application of 1-[(3-nitro-1H-pyrazol-5-yl)carbonyl]piperidine in developing novel materials. Its unique chemical properties could lead to advancements in creating materials with specific functionalities, such as:

  • Conductive Polymers: Utilizing its structure to enhance electrical conductivity in polymer matrices.
  • Nanocomposites: Investigating its role as a filler or modifier in nanocomposite materials for improved mechanical properties.

Mechanism of Action

The mechanism of action of 1-[(3-nitro-1H-pyrazol-5-yl)carbonyl]piperidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Table 1: Key Structural and Molecular Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Commercial Availability
1-[(3-Nitro-1H-pyrazol-5-yl)carbonyl]piperidine C₉H₁₀N₄O₃ 234.20 Nitro (electron-withdrawing) Discontinued
1-Methyl-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine C₁₀H₁₄N₆O 208.27 Amino (electron-donating) Available
5-Methyl-1-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}-1H-pyrazol-3-amine C₁₀H₁₄N₆ 208.27 Pyrrolotriazole hybrid Available
1-(6-(1H-Pyrazol-1-yl)pyridazin-3-yl)-N-(3-methylisothiazol-5-yl)piperidine-4-carboxamide C₁₇H₁₉N₇OS 369.40 Pyridazine-isothiazole extension Research-grade

Functional Group Analysis

Electron-Withdrawing vs. In contrast, the amino group in 1-methyl-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine may increase solubility in polar solvents and enable hydrogen bonding, which is critical for biological interactions .

Heterocyclic Extensions :

  • The pyrrolotriazole hybrid in the third compound introduces fused-ring complexity, likely enhancing rigidity and binding specificity in medicinal chemistry contexts. The pyridazine-isothiazole extension in the fourth compound expands π-π stacking capabilities, which could improve affinity for aromatic biological targets .

Biological Activity

1-[(3-nitro-1H-pyrazol-5-yl)carbonyl]piperidine is a heterocyclic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a piperidine ring substituted with a 3-nitro-1H-pyrazole moiety, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C9H12N4O3\text{C}_9\text{H}_{12}\text{N}_4\text{O}_3

This structure includes a piperidine ring and a nitro-substituted pyrazole, which enhances its reactivity and biological profile. The presence of the nitro group is particularly noteworthy as it contributes to the compound's potential antitumor and anti-inflammatory activities.

Antitumor Activity

Numerous studies have highlighted the antitumor potential of pyrazole derivatives, including 1-[(3-nitro-1H-pyrazol-5-yl)carbonyl]piperidine. The pyrazole ring is often associated with various anticancer mechanisms, such as:

  • Inhibition of Microtubule Assembly : Compounds similar to 1-[(3-nitro-1H-pyrazol-5-yl)carbonyl]piperidine have shown effective inhibition of microtubule assembly, which is critical for cancer cell division .
  • Induction of Apoptosis : Studies indicate that certain pyrazole derivatives can induce apoptosis in cancer cell lines, enhancing caspase activity and causing morphological changes indicative of programmed cell death .

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory properties. Pyrazole derivatives are frequently explored for their ability to mitigate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

The precise mechanism of action for 1-[(3-nitro-1H-pyrazol-5-yl)carbonyl]piperidine is not fully elucidated; however, several proposed mechanisms include:

  • Reactive Oxygen Species Generation : The nitro group may facilitate the generation of reactive oxygen species (ROS), which can lead to oxidative stress in cancer cells, promoting apoptosis.
  • DNA Interaction : Similar compounds have been shown to interact with DNA, potentially leading to alkylation or inhibition of topoisomerase activity, disrupting cancer cell proliferation .

Table 1: Summary of Biological Activities

Activity Description Reference
AntitumorInhibits microtubule assembly; induces apoptosis
Anti-inflammatoryReduces pro-inflammatory cytokines
AntimicrobialExhibits antibacterial properties against various pathogens

Case Study: Anticancer Effects on MDA-MB-231 Cells

A study focusing on breast cancer MDA-MB-231 cells revealed that pyrazole derivatives, including those similar to 1-[(3-nitro-1H-pyrazol-5-yl)carbonyl]piperidine, significantly inhibited cell growth at concentrations as low as 1 μM. The compounds induced morphological changes characteristic of apoptosis and increased caspase-3 activity by up to 57% at higher concentrations (10 μM) .

Future Directions

Research into 1-[(3-nitro-1H-pyrazol-5-yl)carbonyl]piperidine continues to expand, focusing on:

  • Molecular Docking Studies : These studies aim to predict binding affinities and interactions with specific biological targets, enhancing our understanding of its pharmacodynamics.
  • Pharmacokinetics : Investigating absorption, distribution, metabolism, and excretion (ADME) properties will provide insights into its therapeutic viability.

Q & A

Q. What experimental methods are recommended for determining the crystal structure of 1-[(3-nitro-1H-pyrazol-5-yl)carbonyl]piperidine?

To determine the crystal structure, single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) is widely used for small-molecule crystallography. Key steps include:

  • Data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
  • Use of direct methods for phase determination, followed by full-matrix least-squares refinement.
  • Validation of hydrogen-bonding networks and torsion angles (e.g., nitro group orientation) using software like PLATON .
  • Cross-checking with spectroscopic data (e.g., NMR) to resolve ambiguities in electron density maps.

Q. What synthetic strategies are effective for preparing 1-[(3-nitro-1H-pyrazol-5-yl)carbonyl]piperidine?

A common approach involves:

  • Coupling reactions : Reacting 3-nitro-1H-pyrazole-5-carboxylic acid with piperidine via carbodiimide-mediated coupling (e.g., EDC/HOBt).
  • Protection/deprotection : Protecting the pyrazole nitrogen (e.g., with Boc groups) to prevent side reactions during acylation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water for high-purity crystals (>95%) .

Advanced Research Questions

Q. How can conformational flexibility of the piperidine ring and nitro group be analyzed in this compound?

Conformational analysis requires:

  • X-ray crystallography : Quantifying torsion angles (e.g., C3–N2–N1–C13 in related structures) to assess steric interactions between the nitro group and piperidine .
  • DFT calculations : Comparing optimized geometries (e.g., B3LYP/6-31G*) with experimental data to identify energy minima and transition states .
  • Dynamic NMR : Detecting ring puckering or nitro group rotation in solution phase (e.g., variable-temperature 1H^{1}\text{H}-NMR in DMSO-d6_6) .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

Contradictions (e.g., unexpected NOESY correlations vs. X-ray bond lengths) can be addressed by:

  • Multi-method validation : Cross-referencing SC-XRD, 13C^{13}\text{C}-NCPMAS (solid-state NMR), and solution-phase 1H^{1}\text{H}-NMR to distinguish static vs. dynamic disorder .
  • Hirshfeld surface analysis : Mapping intermolecular interactions (e.g., C–H···O contacts) to identify crystal packing effects that may distort spectroscopic readings .
  • High-resolution mass spectrometry (HRMS) : Confirming molecular integrity and ruling out degradation products .

Q. What methodologies are suitable for studying the compound’s potential pharmacological activity?

For bioactivity studies:

  • Molecular docking : Screen against target proteins (e.g., kinases or GPCRs) using the nitro group as a hydrogen-bond acceptor. Software like AutoDock Vina can predict binding modes .
  • In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., fluorescence-based assays) at varying concentrations (1–100 µM) .
  • Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation, with LC-MS/MS quantification .

Q. How can researchers optimize the compound’s stability under varying pH conditions?

Stability studies should include:

  • pH-solubility profiling : Measure solubility in buffers (pH 1–12) via HPLC-UV.
  • Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions, monitoring degradation products by LC-HRMS .
  • Solid-state stability : Store crystals at 40°C/75% RH for 4 weeks and analyze by PXRD to detect polymorphic transitions .

Notes on Data Interpretation

  • Crystallographic discrepancies : If bond lengths deviate from expected values (e.g., C–N bonds in nitro groups), verify using IUCr validation tools and compare with analogous structures in the Cambridge Structural Database (CSD) .
  • Stereochemical assignments : Use Flack parameter analysis in chiral crystals to confirm absolute configuration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.